GERMALL PLUS
Description
Conceptual Framework of Multicomponent Biocides
Multicomponent biocides, also known as preservative blends, are formulations containing two or more active antimicrobial agents. The fundamental principle behind these systems is the achievement of a broader spectrum of activity and, in many cases, a synergistic effect. americanpharmaceuticalreview.comnih.gov Synergy occurs when the combined antimicrobial effect of the agents is greater than the sum of their individual effects, allowing for lower concentrations of each component to achieve the desired preservative action. nih.govscribd.com This approach is a strategic response to the diverse and resilient nature of microorganisms, which can include bacteria (both Gram-positive and Gram-negative), yeasts, and molds. americanpharmaceuticalreview.com The development of such systems is also driven by the need to address the limitations of single preservatives, which may have a narrow spectrum of activity or reduced efficacy under certain formulation conditions, such as pH. americanpharmaceuticalreview.comamericanpharmaceuticalreview.com
Evolution of Preservative Blends in Applied Chemistry
The use of preservatives has a long history, evolving from simple natural substances like salt and sugar to synthetic compounds developed in the 20th century. ebsco.comijsrtjournal.com The initial focus was on single-agent preservatives. However, the increasing complexity of product formulations and the demand for greater efficacy and lower use-levels spurred the development of preservative blends. ulprospector.comsurfachem.com This evolution was also influenced by the desire to minimize the potential for microbial resistance and to create more cost-effective preservation solutions. americanpharmaceuticalreview.com Over time, research has led to the creation of sophisticated blends that combine different classes of preservatives to target various microbial vulnerabilities. nih.govamericanpharmaceuticalreview.com These modern blends are designed for compatibility with a wide range of cosmetic ingredients and to remain stable and effective throughout the product's shelf life. akema.it
Definition and Composition of GERMALL PLUS
This compound is the trade name for a patented, broad-spectrum liquid preservative system. ulprospector.comscribd.com It is widely used in the cosmetic and personal care industries to protect aqueous and emulsion-based formulations from microbial contamination. specialchem.comparaben-preservatives.com The efficacy of this compound lies in its specific combination of active ingredients, which work synergistically to provide comprehensive protection against a wide array of microorganisms. scribd.comulprospector.com
This compound is a synergistic blend of Diazolidinyl Urea (B33335) and Iodopropynyl Butylcarbamate, typically dissolved in a propylene (B89431) glycol base. scribd.comulprospector.comparaben-preservatives.com
Diazolidinyl Urea (DU): An antimicrobial preservative that is particularly effective against bacteria. specialchem.comchemicalbook.com It belongs to a class of compounds known as formaldehyde (B43269) releasers, which exert their antimicrobial action through the slow release of formaldehyde. cir-safety.orgwikipedia.org Diazolidinyl Urea is a white, fine powder that is soluble in water. chemicalbook.comcir-safety.org
Iodopropynyl Butylcarbamate (IPBC): A highly effective fungicide that also possesses some bactericidal activity. chemicalbook.comatamankimya.com It is a white, crystalline powder and is a member of the carbamate (B1207046) family of biocides. specialchem.comatamanchemicals.com IPBC is particularly valuable for its strong action against yeast and mold. specialchem.comgreenfigbeauty.com
The typical composition of commercial this compound is approximately 39.6% Diazolidinyl Urea, 0.4% Iodopropynyl Butylcarbamate, and 60% Propylene Glycol. scribd.comscribd.com
The design of this compound is centered on the principle of synergy between its active components. scribd.comakema.it Diazolidinyl Urea provides potent antibacterial action, while IPBC contributes strong antifungal properties. akema.itspecialchem.comatamankimya.com This combination results in a broad-spectrum preservative system that is effective against Gram-positive and Gram-negative bacteria, as well as yeasts and molds. scribd.comparaben-preservatives.com
Data Tables
Table 1: Chemical Properties of Constituent Compounds
| Property | Diazolidinyl Urea | Iodopropynyl Butylcarbamate (IPBC) |
| Chemical Formula | C8H14N4O7 ebrightchem.com | C8H12INO2 atamanchemicals.com |
| Molecular Weight | 278.22 g/mol ebrightchem.comnih.gov | 281.09 g/mol atamanchemicals.com |
| Appearance | Fine white powder chemicalbook.comcir-safety.org | White, crystalline powder specialchem.com |
| Solubility | Soluble in water chemicalbook.com | Soluble in propylene glycol, slightly soluble in water akema.itakema.it |
| Primary Function | Antibacterial specialchem.comchemicalbook.com | Antifungal (yeast and mold) atamankimya.comspecialchem.com |
Table 2: Research Findings on Antimicrobial Efficacy
| Microorganism Type | Diazolidinyl Urea Efficacy | Iodopropynyl Butylcarbamate Efficacy | This compound (Synergistic Blend) Efficacy |
| Gram-Positive Bacteria | Effective chemicalbook.com | Mild bactericidal effect scribd.com | Highly Effective scribd.com |
| Gram-Negative Bacteria | Effective chemicalbook.com | Mild bactericidal effect scribd.com | Highly Effective scribd.com |
| Yeast | Limited activity chemicalbook.com | Highly effective scribd.comspecialchem.com | Highly Effective scribd.comparaben-preservatives.com |
| Mold | Limited activity chemicalbook.com | Highly effective scribd.comspecialchem.com | Highly Effective scribd.comparaben-preservatives.com |
Properties
CAS No. |
165745-27-7 |
|---|---|
Molecular Formula |
C8H14N4O7.C8H12INO2 |
Origin of Product |
United States |
Chemical Characterization and Structural Elucidation of Components
Nature as an Allantoin-Formaldehyde Condensation Product
Diazolidinyl Urea (B33335) is synthesized through the chemical reaction of allantoin (B1664786) with formaldehyde (B43269) under alkaline conditions. specialchem.comatamanchemicals.com Allantoin itself is a diureide of glyoxylic acid. The reaction with formaldehyde results in a complex mixture of condensation products. researchgate.netspecialchem.com
Identification of Key Hydrolysis Products
Research has shown that commercial Diazolidinyl Urea is a mixture of several compounds. wikipedia.org Upon analysis, key decomposition and constituent products have been identified. taylorandfrancis.comnih.gov
One of the major, more stable components identified in Diazolidinyl Urea mixtures is (4-hydroxymethyl-2,5-dioxo-imidazolidin-4-yl)-urea, often abbreviated as HU. nih.govepa.govresearchgate.net This compound is a significant hydrolysis product. taylorandfrancis.comnih.gov Studies have characterized HU as a key compound in both imidazolidinyl urea and diazolidinyl urea. researchgate.netresearchgate.net
Another significant, though less stable, component is presumed to be 1-(3,4-bis-hydroxymethyl-2,5-dioxo-imidazolidin-4-yl)-1,3-bis-hydroxymethyl-urea (BHU). nih.govepa.govresearchgate.net BHU is considered a dominant active compound in the mixture. researchgate.netdavidpublisher.com In aqueous solutions, BHU can decompose, leading to the gradual release of formaldehyde and the formation of the more stable HU. researchgate.net
Iodopropynyl Butylcarbamate (IPBC) Chemistry
Iodopropynyl Butylcarbamate (IPBC) is a carbamate (B1207046) ester. chemicalbook.comchemicalbook.com It is a white, crystalline powder with the chemical formula C₈H₁₂INO₂. chemicalbook.comspecialchem.com
IPBC is synthesized from the reaction of iodine with butylamine (B146782) and carbamic acid. specialchem.com It is effective against a broad spectrum of fungi and is used as a preservative in many water-based formulations to prevent the growth of yeast and mold. chemicalbook.comspecialchem.com Its chemical structure features a butylcarbamate group attached to an iodopropynyl functional group. chemicalbook.comchemicalbook.com
Carbamate Functional Group Characteristics
The carbamate functional group is a key chemical feature in one of the primary components of Germall Plus. Carbamates, also known as urethanes, are a class of organic compounds that share a common functional group with the general structure -NH(CO)O-. wikidoc.org This structure can be conceptualized as a hybrid of an ester and an amide, with nitrogen and oxygen atoms flanking a central carbonyl group. masterorganicchemistry.com
Carbamates are formally esters of the unstable carbamic acid (NH₂COOH). wikidoc.org As such, the hydrogen atoms on the nitrogen or the carboxylic acid can be replaced by other functional groups. wikipedia.org For instance, alkyl or aryl groups can be substituted on the nitrogen atom. wikidoc.org
A significant characteristic of the carbamate functional group is that the nitrogen atom is relatively non-nucleophilic. masterorganicchemistry.com Carbamates are generally stable compounds, particularly under basic conditions. fiveable.me They are important intermediates in the synthesis of various pharmaceuticals and agrochemicals. fiveable.me Iodopropynyl Butylcarbamate (IPBC) is a member of the carbamate family of compounds. atamanchemicals.com While Diazolidinyl Urea is a heterocyclic-substituted urea, its urea functional group is structurally related to carbamic acid. wikipedia.orgcir-safety.org
Structural Features and Isomeric Considerations
The two active components of this compound, Diazolidinyl Urea and Iodopropynyl Butylcarbamate, possess distinct structural architectures.
Diazolidinyl Urea
Diazolidinyl Urea is a heterocyclic urea derivative that is produced through the chemical reaction of allantoin and formaldehyde. cir-safety.orgnumberanalytics.comwikipedia.org For some time, the precise structure of Diazolidinyl Urea was not well-characterized, and the commonly assigned chemical structure was potentially misleading. wikipedia.orgresearchgate.net More recent research has elucidated a revised structure, indicating that one of the hydroxymethyl functional groups on the imidazolidine (B613845) ring is attached to a carbon atom rather than a nitrogen atom. wikipedia.org Furthermore, commercial Diazolidinyl Urea is not a single, pure compound but rather a complex mixture of different formaldehyde addition products, which may include polymeric structures. wikipedia.orgresearchgate.net
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₈H₁₄N₄O₇ | cir-safety.orgwikipedia.org |
| Molecular Weight | 278.22 g/mol | wikipedia.org |
| Appearance | Fine white powder | cir-safety.org |
| Other Names | Germall II; N-[1,3-bis(hydroxymethyl)-2,5-dioxo-4-imidazolidinyl]-N,N'-bis(hydroxymethyl)urea | cir-safety.org |
| Solubility | Easily dissolves in water | cir-safety.org |
Iodopropynyl Butylcarbamate (IPBC)
Iodopropynyl Butylcarbamate (IPBC) is an organic compound belonging to the carbamate chemical class. atamanchemicals.comspecialchem.com It is synthesized via a reaction involving iodine, butylamine, and carbamic acid. specialchem.com Structurally, it is a carbamate ester where the nitrogen atom is substituted with a butyl group, and the carboxylic hydrogen is replaced by a 3-iodo-2-propynyl group. nih.gov IPBC appears as a white, crystalline powder. specialchem.com
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₈H₁₂INO₂ | specialchem.comnih.gov |
| Molecular Weight | 281.09 g/mol | nih.gov |
| Appearance | White, crystalline powder | specialchem.com |
| Systematic Name | 3-iodoprop-2-yn-1-yl butylcarbamate | atamanchemicals.comnih.gov |
| Melting Point | 64-68 °C | lookchem.com |
| Water Solubility | 168-223 mg/L | lookchem.comcir-safety.org |
Mechanisms of Antimicrobial Action at the Molecular and Cellular Level
Formaldehyde (B43269) Release Mechanism from Diazolidinyl Urea (B33335)
Diazolidinyl Urea does not possess intrinsic antimicrobial properties but functions as a preservative by slowly releasing formaldehyde in aqueous solutions. incidecoder.commedchemexpress.com This controlled release of formaldehyde, a potent biocide, is responsible for the bactericidal activity of Diazolidinyl Urea. medchemexpress.com
The release of formaldehyde from Diazolidinyl Urea is a result of its hydrolytic decomposition in water. While commercial Diazolidinyl Urea is a complex mixture of formaldehyde addition products and polymers, its major formaldehyde-releasing component is understood to be 1-(3,4-bis-hydroxymethyl-2,5-dioxo-imidazolidin-4-yl)-1,3-bis-hydroxymethyl-urea (BHU). researchgate.net In aqueous environments, BHU undergoes decomposition, leading to the gradual release of formaldehyde. researchgate.net
This decomposition process also results in the formation of more stable degradation products, including (4-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea (HU). researchgate.netnih.gov Studies have identified both HU and BHU as major decomposition products of Diazolidinyl Urea in cosmetic formulations. nih.gov The slow breakdown of these parent molecules ensures a sustained release of formaldehyde, maintaining a microbicidal environment over time.
The rate at which formaldehyde is released from Diazolidinyl Urea is not constant but is significantly influenced by several environmental factors. The key parameters affecting the release kinetics are temperature, pH, and storage time. nih.govresearchgate.net
An increase in temperature accelerates the decomposition of Diazolidinyl Urea, leading to a higher rate of formaldehyde release. nih.gov Similarly, the pH of the formulation plays a crucial role. While the release occurs over a wide pH range, it is generally observed that the rate of formaldehyde release is influenced by the acidity or alkalinity of the medium. nih.gov Furthermore, the amount of formaldehyde released increases with longer storage times as the hydrolytic decomposition process continues. nih.gov
The following table summarizes the influence of these environmental factors on the release of formaldehyde from formaldehyde-releasing preservatives like Diazolidinyl Urea.
| Environmental Factor | Influence on Formaldehyde Release |
| Temperature | Higher temperatures increase the rate of release. nih.gov |
| pH | The rate of release is dependent on the pH of the matrix. nih.gov |
| Storage Time | Longer storage times lead to a greater cumulative release of formaldehyde. nih.gov |
Iodopropynyl Butylcarbamate (IPBC) Mode of Action
Iodopropynyl Butylcarbamate (IPBC) is a highly effective fungicide that also exhibits some antibacterial activity. wikipedia.orgatamanchemicals.com Its primary mechanism of antimicrobial action involves the disruption of essential cellular structures and functions in microorganisms.
The primary mode of action of IPBC is the alteration of microbial cell membrane permeability. wikipedia.org The Fungicide Resistance Action Committee (FRAC) classifies IPBC in a group of compounds that act by disrupting the cell membrane. wikipedia.org This disruption of the cell membrane's integrity leads to a loss of control over the passage of substances in and out of the cell. The consequence of this is a leakage of essential intracellular components and an influx of extracellular substances, ultimately leading to cell death.
As a potent fungicide, IPBC is particularly effective at inhibiting the growth of a wide range of fungi, including yeasts and molds. stratiaskin.commedchemexpress.com This is crucial for the preservation of products susceptible to fungal contamination. The disruption of the cell membrane, as mentioned previously, is a key factor in its antifungal activity. By compromising the fungal cell membrane, IPBC effectively halts fungal growth and leads to a loss of cellular integrity. This makes it a valuable component in preventing the spoilage of various products, from cosmetics to wood and paints. wikipedia.orgguidechem.com
Synergistic Interactions within GERMALL PLUS
This compound is a commercial preservative that combines Diazolidinyl Urea and IPBC to create a product with a broader and more robust antimicrobial spectrum than either component alone. specialchem.comspecialchem.com This combination is described as a synergistic blend, meaning that the combined preservative effect is greater than the sum of the individual effects of Diazolidinyl Urea and IPBC. specialchem.comspecialchem.com
Mechanistic Basis for Combined Antimicrobial Efficacy
The enhanced antimicrobial effect of this compound is rooted in the distinct yet complementary mechanisms of its constituent compounds, Diazolidinyl Urea and Iodopropynyl Butylcarbamate (IPBC). This combination creates a multi-pronged attack on microbial cells, making it a highly effective broad-spectrum preservative mdpi.comresearchgate.netmdpi.com.
Diazolidinyl Urea functions as a formaldehyde-releaser researchgate.netnih.gov. Within an aqueous formulation, it slowly hydrolyzes to release small, controlled amounts of formaldehyde nih.gov. Formaldehyde is a potent electrophile that exerts its antimicrobial action through non-specific binding to various macromolecules within the microbial cell mdpi.com. This includes reactions with proteins and nucleic acids (DNA and RNA), leading to the formation of adducts and cross-links mdpi.com. This process effectively inactivates enzymes and disrupts critical cellular functions, including DNA replication and protein synthesis, ultimately leading to cell death mdpi.com. The gradual release of formaldehyde ensures a sustained antimicrobial effect over the product's shelf life.
Complementing the intracellular action of Diazolidinyl Urea, Iodopropynyl Butylcarbamate (IPBC) primarily targets the microbial cell membrane. IPBC is classified as a carbamate (B1207046) that alters cell membrane permeability nih.gov. It is particularly effective against fungi and molds nih.gov. Its mechanism involves disrupting the integrity of the fungal cell membrane, which is crucial for maintaining cellular homeostasis and protecting the cell from its external environment frontiersin.orgnih.gov. By compromising the cell membrane, IPBC can lead to the leakage of essential intracellular components and disrupt vital membrane-bound processes, ultimately causing cell lysis and death.
The synergy between these two mechanisms is key to the enhanced efficacy of this compound. The formaldehyde released from Diazolidinyl Urea can weaken the microbial cell wall and inhibit cellular repair mechanisms mdpi.com. This initial damage can facilitate the penetration of IPBC into the cell membrane, enhancing its disruptive effects. Conversely, the membrane-disrupting action of IPBC can increase the permeability of the cell to formaldehyde, allowing it to reach its intracellular targets more efficiently. This two-pronged assault makes it more difficult for microorganisms to develop resistance and ensures a broader spectrum of activity than either component could achieve alone.
Empirical Observations of Synergistic Effects in In Vitro Models
The synergistic relationship between formaldehyde-releasing agents like Diazolidinyl Urea and membrane-active compounds such as IPBC is supported by empirical data from in vitro antimicrobial studies. While specific studies detailing the synergistic interactions within the this compound formulation are often proprietary, the principles of antimicrobial synergy are well-established and can be demonstrated through methods like the checkerboard assay.
The checkerboard method is a common in vitro technique used to assess the combined effect of two antimicrobial agents. In this assay, serial dilutions of two compounds are tested against a specific microorganism in a microtiter plate format. The Minimum Inhibitory Concentration (MIC) of each compound alone and in combination is determined. Synergy is typically defined by a Fractional Inhibitory Concentration (FIC) index of ≤ 0.5.
| Microorganism Type | Diazolidinyl Urea (Formaldehyde-Releaser) Activity | Iodopropynyl Butylcarbamate (IPBC) Activity | Rationale for Synergy in this compound |
| Gram-positive Bacteria | Effective | Moderately Effective | The cell wall-damaging effects of formaldehyde can enhance the penetration of IPBC. |
| Gram-negative Bacteria | Effective | Less Effective | The outer membrane of Gram-negative bacteria presents a barrier to many antimicrobials. The disruptive action of formaldehyde can increase the uptake of IPBC. |
| Yeast | Moderately Effective | Highly Effective | IPBC's strong anti-yeast activity is complemented by the intracellular disruption caused by formaldehyde. |
| Mold | Moderately Effective | Highly Effective | The potent anti-mold properties of IPBC are bolstered by the broad antimicrobial action of formaldehyde, preventing the growth of a wider range of fungal species. |
This table is a representation of the general activities of the components and the theoretical basis for their synergy. Actual MIC values can vary depending on the specific microorganism and testing conditions.
Further research in the form of publicly available, detailed in vitro synergy studies, such as checkerboard assays or time-kill curve analyses specifically for the Diazolidinyl Urea and IPBC combination, would provide more quantitative insights into their synergistic interactions against a broader range of cosmetic spoilage organisms.
Diazolidinyl Urea Degradation Dynamics
Diazolidinyl Urea is known to act as a formaldehyde-releasing preservative. essentialsbycatalina.comresearchgate.netcapes.gov.br Its decomposition is a key aspect of its antimicrobial function and is influenced by several factors.
Impact of pH on Decomposition Products
The decomposition of Diazolidinyl Urea is sensitive to pH. Under neutral and basic conditions, Diazolidinyl Urea degrades to form (4-hydroxymethyl-2,5-dioxo-imidazolidin-4-yl)-urea (HU). psu.edu In aqueous solutions, the release of formaldehyde from urea derivatives generally increases with a higher pH. europa.eu Studies on cosmetic samples have shown that Diazolidinyl Urea decomposes into HU and (3,4-bis-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea (3,4-BHU) in many products. capes.gov.brnih.gov It is important to note that the decomposition products in cosmetic formulations can differ from those observed in standardized patch test preparations. capes.gov.brnih.gov
Influence of Temperature and Storage Conditions on Hydrolysis
Temperature and storage conditions significantly affect the hydrolysis of Diazolidinyl Urea. The release of formaldehyde from this compound is dependent on temperature, with higher temperatures accelerating the degradation process. europa.euresearchgate.net Prolonged heating above 50-60°C should be avoided. akema.itmyskinrecipes.com Proper storage involves keeping the compound in tightly sealed containers in a cool, dry, and well-ventilated area, away from heat and light. myskinrecipes.comeurofinsus.comscbt.com The chemical is generally stable under standard ambient room temperature conditions. sigmaaldrich.com
Effect of Matrix Composition on Degradation Rates
The composition of the formulation matrix plays a role in the degradation rate of Diazolidinyl Urea. researchgate.net Diazolidinyl Urea is compatible with most common cosmetic ingredients, including anionic, cationic, and nonionic surfactants, as well as proteins. cir-safety.org However, the amount of formaldehyde released can be specific to the cosmetic matrix. researchgate.netcir-safety.org For instance, greater formaldehyde release has been observed in products like shampoos and hand cleansers compared to others. cir-safety.org Research indicates that in many cosmetic samples, Diazolidinyl Urea decomposes into specific major products, namely (4-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea (HU) and (3,4-bis-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea (3,4-BHU). capes.gov.br
Iodopropynyl Butylcarbamate Degradation Pathways
Iodopropynyl Butylcarbamate (IPBC) is subject to degradation through several mechanisms, including hydrolysis, photolysis, and biotic processes.
Hydrolytic Degradation Mechanisms and Primary Metabolites (e.g., Propargyl Butylcarbamate)
The hydrolysis of IPBC is highly dependent on pH. In a buffered solution at 25°C, IPBC was found to be stable at pH 5, with no degradation observed. gov.bc.ca At pH 7, its degradation was much slower, with a half-life of 139 days. gov.bc.caregulations.govatamanchemicals.com However, at a pH of 9, IPBC degraded rapidly, exhibiting a half-life of less than one day. gov.bc.caregulations.gov The primary and only identified hydrolysis metabolite in these studies was Propargyl Butylcarbamate (PBC). gov.bc.caregulations.govepa.gov
Table 1: Hydrolysis Half-Life of IPBC at Different pH Levels
| pH | Half-Life | Stability |
|---|---|---|
| 5 | >30 days | Stable gov.bc.caregulations.gov |
| 7 | 139 days | Slow degradation gov.bc.caregulations.govatamanchemicals.com |
| 9 | <1 day (0.947 days) | Rapid degradation gov.bc.caregulations.gov |
Photolytic and Biotic Degradation Processes in Aqueous and Soil Systems
IPBC is susceptible to degradation by both light and microbial activity. While one source suggests IPBC is stable to direct and indirect photolysis in aquatic environments, regulations.gov another indicates that it degrades rapidly under UV light. psu.edu The rate of UV degradation is influenced by the solvent, with the order being n-hexane > methanol (B129727) > water. mckx.net
In terms of biotic degradation, IPBC rapidly breaks down in soil. industrialchemicals.gov.au In one study under aerobic conditions at 22°C, IPBC had a half-life of approximately two hours. gov.bc.caregulations.gov The major soil metabolite identified was Propargyl Butylcarbamate (PBC), which itself is degraded further with a half-life of 4.3 days. gov.bc.caregulations.govindustrialchemicals.gov.au In anaerobic aquatic systems, the half-life of IPBC was 1.5 hours under non-sterile conditions. regulations.gov The degradation of IPBC is slower at lower temperatures. regulations.govindustrialchemicals.gov.au
Table 2: Degradation Half-Life of IPBC and its Primary Metabolite in Different Systems
| System | Compound | Temperature | Half-Life |
|---|---|---|---|
| Aerobic Soil | IPBC | 22°C | 2.13 hours regulations.govepa.gov |
| Aerobic Soil | IPBC | 5°C | 8.60 hours industrialchemicals.gov.au |
| Aerobic Soil | PBC | 22°C | 4.30 days gov.bc.caregulations.govindustrialchemicals.gov.au |
| Anaerobic Aquatic | IPBC (non-sterile) | 22°C | 1.5 hours regulations.gov |
| Anaerobic Aquatic | PBC (non-sterile) | 22°C | 11.5 days regulations.govindustrialchemicals.gov.au |
Degradation Pathways and Chemical Stability
Chemical Stability
The chemical stability of Germall Plus is significantly influenced by temperature. As a formulation containing Diazolidinyl Urea (B33335) and Iodopropynyl Butylcarbamate (IPBC), its thermal degradation is a critical factor in manufacturing and storage. Elevated temperatures can accelerate the decomposition of its active components, potentially compromising its preservative efficacy.
Detailed Research Findings
Research into the thermal degradation of the components of this compound reveals that IPBC, in particular, is susceptible to thermal decomposition. A detailed kinetic study on IPBC demonstrated that its thermal degradation follows first-order kinetics. nih.govmdpi.com The degradation was observed to occur at temperatures as low as 70°C, with the rate increasing substantially as the temperature rises from 70°C to 150°C. nih.gov
The relationship between the degradation rate constant (k) and absolute temperature (T) for IPBC is described by the Arrhenius equation: k = 3.47 × 10¹² e⁻¹¹¹¹²⁵/RT nih.govmdpi.com
From this equation, the apparent activation energy (Ea) for the thermal degradation of IPBC was calculated to be 111.13 kJ·mol⁻¹. mdpi.com This value indicates the sensitivity of the reaction rate to changes in temperature. Thermogravimetric analysis (TGA) has shown that the initial decomposition temperature of IPBC is 91°C. nih.gov However, isothermal experiments have confirmed that degradation occurs at lower temperatures over extended periods. nih.gov For instance, at 80°C, the retention of IPBC dropped to 81.2% after 24 hours, and at 90°C, it was 49.4% after the same duration. nih.gov
Diazolidinyl Urea, the other active component, is also known to be heat-sensitive. cosmeticsandtoiletries.commyskinrecipes.com It functions as a formaldehyde-releasing preservative, and the rate of formaldehyde (B43269) release increases with temperature. europa.eujcss.jp Studies indicate that Diazolidinyl Urea is stable in aqueous solutions up to 60°C, but degradation can occur at higher temperatures. cosmeticsandtoiletries.commyskinrecipes.com The decomposition of Diazolidinyl Urea can be complex, yielding various products. nih.govresearchgate.netnih.gov
Given the thermal sensitivity of both active ingredients, particularly IPBC, it is recommended that this compound be incorporated into product formulations during the cool-down phase, at temperatures at or below 50°C (122°F), to prevent degradation and ensure the stability of the preservative system. nih.govatamankimya.comregulations.govresearchgate.net At extreme temperatures, such as in a fire, hazardous decomposition products including carbon oxides and other organic compounds may be formed. echemi.com
Degradation Rate Data for Iodopropynyl Butylcarbamate (IPBC)
The following table presents data on the retention and degradation rate constants of IPBC at various temperatures, based on published research findings. nih.gov
| Temperature (°C) | Time (hours) | IPBC Retention (%) | First-Order Rate Constant (k) (h⁻¹) |
|---|---|---|---|
| 70 | 20 | >90 | Data not provided in source |
| 70 | 144 | 65 | |
| 80 | 24 | 81.2 | Data not provided in source |
| 80 | 72 | 50.9 | |
| 90 | 24 | 49.4 | Data not provided in source |
| 90 | 60 | 5.1 | |
| 110 | 2 | 80.2 | Data not provided in source |
| 120 | 2 | 59.2 | Data not provided in source |
| 140 | 1 | 5.1 | Data not provided in source |
Environmental Fate and Ecological Impact Assessment
Mobility and Transport in Environmental Compartments
The movement of Diazolidinyl Urea (B33335) and IPBC through soil and water is governed by their physical and chemical properties, such as water solubility and their tendency to adsorb to soil particles.
The mobility of a chemical in soil is often predicted by its soil organic carbon-water (B12546825) partitioning coefficient (Koc). A low Koc value suggests a higher potential for the chemical to move through the soil profile and leach into groundwater.
Diazolidinyl Urea: This compound exhibits a very low soil adsorption coefficient (Koc < 2), which indicates it has a high potential for mobility and leaching in soil. newdirectionsaromatics.comchempoint.com Its high water solubility and poor adsorption to soil colloids contribute to its propensity for leaching, similar to its parent compound, urea. newdirectionsaromatics.com3tentos.com.br
Iodopropynyl Butylcarbamate (IPBC): Reported Koc values for IPBC range from 61 to 310 L/kg, classifying its mobility in soil as medium to high. nih.govatamanchemicals.comindustrialchemicals.gov.au This suggests that while it can be mobile, its movement is more restricted than that of Diazolidinyl Urea. nih.govatamanchemicals.comindustrialchemicals.gov.auechemi.com Studies have indicated that IPBC's adsorption to soil is not significantly correlated with the soil's organic matter content, clay content, or cation exchange capacity. industrialchemicals.gov.auregulations.govepa.gov
Table 1: Soil Adsorption and Mobility of Active Ingredients
| Compound | Soil Adsorption Coefficient (Koc) | Mobility Classification |
|---|---|---|
| Diazolidinyl Urea | < 2 newdirectionsaromatics.comchempoint.com | High |
| Iodopropynyl Butylcarbamate (IPBC) | 61 - 310 L/kg nih.govatamanchemicals.comindustrialchemicals.gov.au | Medium to High |
Once in aquatic systems, the distribution of these compounds is influenced by their water solubility, potential to bind to sediment, and volatility.
Diazolidinyl Urea: As a water-soluble compound, Diazolidinyl Urea is distributed within the water column. myskinrecipes.com Its potential for bioaccumulation is considered low. newdirectionsaromatics.comchempoint.comchempoint.com
Iodopropynyl Butylcarbamate (IPBC): IPBC is moderately soluble in water. regulations.gov It is not expected to significantly adsorb to suspended solids and sediment in aquatic environments. nih.govatamanchemicals.com The compound has a low Henry's Law constant, which suggests that volatilization from water surfaces is not a major environmental fate process. echemi.com While IPBC has some potential to bioconcentrate in fish, this is not expected to be significant. regulations.gov
Persistence and Biotransformation in Natural Systems
Persistence, measured by half-life, indicates how long a substance remains in the environment. Biotransformation refers to the chemical alteration of substances by living organisms.
Diazolidinyl Urea: This compound is classified as not readily biodegradable. newdirectionsaromatics.comchempoint.com Its half-life can vary based on environmental conditions. In water at pH 7, a degradation half-life of 12 hours has been reported. chempoint.comchempoint.com Other data indicates a half-life ranging from 24 to 168 hours in both soil and surface water. scbt.com
Iodopropynyl Butylcarbamate (IPBC): IPBC is considered non-persistent, as it degrades rapidly in both soil and aquatic environments. epa.gov In aerobic soil, its half-life is very short, reported at 2.13 hours at 22°C, which extends to 8.6 hours at a lower temperature of 5°C. industrialchemicals.gov.auregulations.gov In an anaerobic aquatic system, the half-life was measured at 1.5 hours under non-sterile conditions and 13.3 hours in a sterile system. echemi.comregulations.gov IPBC is also susceptible to hydrolysis, particularly in alkaline conditions, with a half-life of less than a day at pH 9, while it is stable at pH 5 and has a half-life of 139 days at pH 7. regulations.gov
Table 2: Environmental Half-lives of Active Ingredients
| Compound | Medium | Condition | Half-life |
|---|---|---|---|
| Diazolidinyl Urea | Water (pH 7) | - | 12 hours chempoint.comchempoint.com |
| Soil / Surface Water | - | 24 - 168 hours scbt.com | |
| Iodopropynyl Butylcarbamate (IPBC) | Aerobic Soil (22°C) | Non-sterile | 2.13 hours industrialchemicals.gov.auregulations.gov |
| Aerobic Soil (5°C) | Non-sterile | 8.6 hours industrialchemicals.gov.auregulations.gov | |
| Anaerobic Aquatic | Non-sterile | 1.5 hours regulations.gov | |
| Anaerobic Aquatic | Sterile | 13.3 hours regulations.gov | |
| Water (Hydrolysis) | pH 5 | > 30 days regulations.gov | |
| Water (Hydrolysis) | pH 7 | 139 days regulations.gov | |
| Water (Hydrolysis) | pH 9 | 0.95 days regulations.gov |
Mineralization is the complete breakdown of organic compounds into simpler inorganic substances like carbon dioxide (CO2), water, and mineral salts.
Diazolidinyl Urea: As a formaldehyde-releasing preservative, Diazolidinyl Urea degrades, and the released formaldehyde (B43269) can be oxidized to formic acid and subsequently to carbon dioxide. myskinrecipes.comscbt.com The parent compound, urea, is known to degrade into carbon dioxide and ammonia. herts.ac.uk
Iodopropynyl Butylcarbamate (IPBC): The primary degradation product of IPBC is propargyl butyl carbamate (B1207046) (PBC). regulations.gov PBC undergoes further degradation, leading to the formation of carbon dioxide and residues that bind to soil. regulations.gov In one study, mineralization to CO2 accounted for 18.4% to 24.2% of the initial IPBC amount. regulations.gov
Ecotoxicological Studies (Non-Human Organisms)
Ecotoxicology assesses the harmful effects of chemical substances on non-human organisms.
Diazolidinyl Urea: This compound is classified as toxic to aquatic life. sigmaaldrich.com Studies have reported a 48-hour EC50 (the concentration affecting 50% of the population) for Daphnia magna (water flea) between 35 mg/L and 58 mg/L. chempoint.comscbt.com For fish, the 96-hour LC50 (the concentration lethal to 50% of the population) is greater than 100 mg/L. chempoint.comscribd.com Algae are more sensitive, with a 72-hour ErC50 (the concentration causing a 50% reduction in growth rate) of 5.78 mg/L for Selenastrum capricornutum. chempoint.comchempoint.com
Iodopropynyl Butylcarbamate (IPBC): IPBC demonstrates significant toxicity to aquatic organisms. epa.gov It is classified as very highly toxic to cold-water fish and highly toxic to warm-water fish and aquatic invertebrates. epa.gov For instance, the 96-hour LC50 for juvenile rainbow trout was found to be 67 µg/L. echemi.com Its toxicity extends to estuarine and marine life, where it is considered highly to very highly toxic. epa.gov In contrast, IPBC is only slightly toxic to practically non-toxic to avian species. regulations.govepa.gov
Table 3: Aquatic Ecotoxicity of Active Ingredients
| Compound | Organism | Endpoint | Value |
|---|---|---|---|
| Diazolidinyl Urea | Fish | 96-hr LC50 | > 100 mg/L chempoint.comscribd.com |
| Daphnia magna (water flea) | 48-hr EC50 | 35 - 58 mg/L chempoint.comscbt.com | |
| Selenastrum capricornutum (green algae) | 72-hr ErC50 | 5.78 mg/L chempoint.comchempoint.com | |
| Iodopropynyl Butylcarbamate (IPBC) | Rainbow Trout (cold-water fish) | 96-hr LC50 | 67 µg/L echemi.com |
| Avian species | Acute Oral LD50 | Slightly to practically non-toxic regulations.govepa.gov |
Toxicity to Aquatic Organisms (Fish, Invertebrates)
The components of Germall Plus exhibit notable differences in their toxicity to aquatic life.
Iodopropynyl Butylcarbamate (IPBC): This compound is recognized as being very toxic to aquatic life across all trophic levels, causing long-lasting effects at low concentrations. industrialchemicals.gov.aumubychem.comanmol.org On an acute basis, IPBC is classified from highly to very highly toxic to both freshwater and marine organisms, including fish and invertebrates. regulations.govepa.govepa.gov For instance, the 96-hour lethal concentration (LC50) for the rainbow trout (Oncorhynchus mykiss) has been measured at 0.067 mg/L, and the 48-hour effective concentration (EC50) for the water flea (Daphnia magna) is 0.16 mg/L. chempoint.com Chronic toxicity is also significant, with a no-observed-effect concentration (NOEC) for the fathead minnow (Pimephales promelas) reported at 0.0084 mg/L over a 35-day exposure. chempoint.com The lowest concentration found to have a toxic effect (LOEC) was 1.9 µg/L during a 35-day study with the fathead minnow. researchgate.net
Diazolidinyl Urea: In contrast, Diazolidinyl Urea shows a lower level of aquatic toxicity. researchgate.netnih.gov The 96-hour LC50 for fish is reported to be greater than 100 mg/L. chempoint.combrambleberry.comchemistryconnection.com For aquatic invertebrates like Daphnia magna, the 48-hour EC50 is 58 mg/L. chempoint.combrambleberry.comchemistryconnection.comherts.ac.uk
The combined formulation, as "Liquid this compound," is classified as toxic to aquatic life with long-lasting effects. newdirectionsaromatics.com
Interactive Table: Aquatic Toxicity of this compound Components
| Chemical Component | Organism | Test Duration | Endpoint | Value (mg/L) | Toxicity Classification | Source(s) |
| Iodopropynyl Butylcarbamate (IPBC) | Rainbow Trout (Oncorhynchus mykiss) | 96 hours | LC50 | 0.067 | Very Highly Toxic | anmol.orgchempoint.com |
| Fathead Minnow (Pimephales promelas) | 96 hours | LC50 | 0.2 | Very Highly Toxic | echemi.com | |
| Water Flea (Daphnia magna) | 48 hours | EC50 | 0.16 | Highly Toxic | chempoint.com | |
| Water Flea (Daphnia magna) | 48 hours | LC50 | 0.04 | Very Highly Toxic | echemi.com | |
| Green Algae (Desmodesmus subspicatus) | 72 hours | EC50 | 0.022 | Very Highly Toxic | chempoint.comthesage.com | |
| Diazolidinyl Urea | Fish | 96 hours | LC50 | > 100 | Not Harmful | chempoint.combrambleberry.comchemistryconnection.com |
| Water Flea (Daphnia magna) | 48 hours | EC50 | 58 | Moderate | chempoint.combrambleberry.comchemistryconnection.comherts.ac.uk | |
| Green Algae (Selenastrum capricornutum) | 72 hours | ErC50 | 5.78 | Toxic | chempoint.comchemistryconnection.com |
Impact on Terrestrial Organisms (e.g., Avian Species, Soil Microbes)
The impact on the terrestrial environment is also primarily linked to the individual components.
Iodopropynyl Butylcarbamate (IPBC): IPBC is considered toxic to terrestrial plants. industrialchemicals.gov.aumubychem.comanmol.org For avian species, available data indicate that IPBC is slightly toxic on an acute oral basis and practically nontoxic on a sub-acute dietary basis. regulations.govepa.gov In soil, IPBC degrades rapidly, with studies showing a half-life of approximately 2.1 to 8.6 hours depending on the temperature. industrialchemicals.gov.auregulations.gov This rapid degradation is primarily due to microbial action. echemi.comnih.gov The primary degradation product is propargyl butylcarbamate (PBC), which itself further degrades. industrialchemicals.gov.au The mobility of IPBC in soil is considered medium to high, suggesting a potential to reach groundwater; however, its rapid degradation mitigates this risk. industrialchemicals.gov.auregulations.gov
Diazolidinyl Urea: There is limited specific data on the direct toxicity of Diazolidinyl Urea to avian species. For soil microbes, Diazolidinyl Urea is not readily biodegradable, with one study showing only 24% biodegradation over 28 days. chemistryconnection.comnewdirectionsaromatics.comthesage.com It has a very low potential for bioaccumulation and high mobility in soil, with a reported organic carbon adsorption coefficient (Koc) of less than 2. chemistryconnection.comthesage.com
Effects on Microbial Communities in Wastewater Treatment Systems
The antimicrobial properties of this compound's components can pose a risk to the microbial communities essential for the functioning of wastewater treatment plants (WWTPs). researchgate.net
Iodopropynyl Butylcarbamate (IPBC): Studies have shown that IPBC can be toxic to microorganisms in activated sludge. industrialchemicals.gov.au However, WWTPs have demonstrated high removal efficiencies for IPBC, often exceeding 99%. industrialchemicals.gov.au For example, influent concentrations at industrial sites have been measured as high as 150 µg/L, while effluent concentrations were reduced to as low as 0.032 µg/L. industrialchemicals.gov.au Despite its toxicity, it is expected that releases to WWTPs occur at concentrations below those that would impair the system's function. industrialchemicals.gov.au
Diazolidinyl Urea: Compared to other biocides, Diazolidinyl Urea shows considerably less toxicity in bioassays using activated sludge and specific bacteria like Vibrio fischeri and Pseudomonas putida. researchgate.netnih.govimdea-agua.org While it is not readily biodegradable, its lower potency suggests a lesser risk to the performance of WWTPs compared to IPBC. researchgate.netchemistryconnection.com
Modeling Environmental Fate
Environmental fate models are crucial tools for predicting how chemicals like those in this compound are distributed and persist in the environment.
Application of Multimedia Fate Models for Prediction (e.g., in Stormwater Systems)
Multimedia fate models, which consider the partitioning of a chemical between air, water, soil, and sediment, have been applied to the components of this compound, particularly IPBC. researchgate.netmdpi.com
Fugacity models, a type of multimedia model, predict that when IPBC is released into water, it will predominantly remain in the water compartment (around 99.9%), with a very small fraction partitioning to sediment (0.1%). industrialchemicals.gov.au These models are essential for understanding the potential exposure concentrations in different environmental compartments. mdpi.com
Dynamic models have been specifically used to simulate the fate of organic micropollutants, including IPBC, in stormwater systems such as retention ponds. science.govresearchgate.netresearchgate.net These models account for the highly variable conditions in urban water systems and help quantify the removal and transport of these compounds. ulaval.caresearchgate.net For example, IPBC has been detected in underground stormwater storage ponds at concentrations ranging from 3.6 to 24 ng/L. industrialchemicals.gov.au Modeling helps to assess the effectiveness of treatment strategies in reducing the emission of such micropollutants from urban areas. ulaval.caresearchgate.net
Sensitivity Analysis of Environmental Processes (e.g., settling/resuspension, sorption)
Sensitivity analysis is performed on environmental fate models to identify which processes have the most significant influence on the predicted outcomes. For compounds like IPBC, key parameters include degradation rates and the organic carbon partition coefficient (Koc), which determines how the chemical sorbs to soil and sediment. regulations.gov
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques
Chromatographic methods are fundamental in separating, identifying, and quantifying the individual components of Germall Plus. sjp.ac.lk Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) serve specific purposes in the analysis of this preservative system.
High-Performance Liquid Chromatography (HPLC) for Intact Compounds and Degradates
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of the primary active ingredients in this compound: Diazolidinyl Urea (B33335) and Iodopropynyl Butylcarbamate (IPBC). sjp.ac.lk Reversed-phase HPLC is commonly employed for the simultaneous determination of these compounds. For instance, IPBC can be effectively retained and quantified on a Newcrom R1 reverse-phase column using a mobile phase of acetonitrile (B52724) and water with a phosphoric acid buffer, with UV detection at 200nm. sielc.com
The analysis of Diazolidinyl Urea, a formaldehyde-releasing preservative, can be more complex due to its nature as a mixture of compounds and its potential for decomposition. scribd.comnih.govresearchgate.net Hydrophilic Interaction Liquid Chromatography (HILIC) has proven suitable for the detection and quantification of Diazolidinyl Urea. scribd.com One method utilizes a ZIC-HILIC column with a gradient of 0.1% acetic acid in water and acetonitrile for analysis. scribd.com HPLC methods can also be used to determine the free formaldehyde (B43269) content, often involving post-column derivatization to form a fluorescent compound for detection. scribd.com
Studies have shown that Diazolidinyl Urea can decompose into several products, including (4-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea (HU) and (3,4-bis-hydroxymethyl-2,5-dioxo-imidazolidine-4-yl)-urea (3,4-BHU). nih.gov HPLC coupled with a photodiode array detector (HPLC-PDA) is instrumental in fractionating these decomposition products from cosmetic samples for further characterization. nih.gov
| Analyte | Column Type | Mobile Phase Example | Detection | Reference |
|---|---|---|---|---|
| Iodopropynyl Butylcarbamate (IPBC) | Newcrom R1 (Reverse-Phase) | Acetonitrile, Water, Phosphoric Acid Buffer | UV at 200nm | sielc.com |
| Diazolidinyl Urea | ZIC-HILIC (Hydrophilic Interaction) | 0.1% Acetic Acid in Water/Acetonitrile Gradient | UV | scribd.com |
| Formaldehyde (from Diazolidinyl Urea) | ZIC-HILIC | Isopropanol Gradient with Post-Column Derivatization | Fluorescence (420nm) | scribd.com |
Gas Chromatography (GC) Applications for Volatile Analytes
Gas Chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile compounds. chemcoplus.co.jpsigmaaldrich.com While the primary active ingredients of this compound, Diazolidinyl Urea and IPBC, are not typically analyzed directly by GC due to their low volatility, GC is crucial for analyzing related volatile substances, such as the propylene (B89431) glycol solvent or potential volatile degradation products. sjp.ac.lkacademicjournals.org
For GC analysis, non-volatile compounds may require derivatization to increase their volatility. academicjournals.org The separation in GC is achieved as the sample is carried by an inert gas (mobile phase) through a column containing a stationary phase. chemcoplus.co.jp The choice of the stationary phase is critical for the selectivity of the separation. chemcoplus.co.jp Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). sigmaaldrich.com GC-MS, in particular, provides both quantitative data and structural information, aiding in the identification of unknown volatile compounds. mdpi.com
Mass Spectrometry (MS) Based Approaches
Mass Spectrometry is an indispensable tool for the structural elucidation and sensitive detection of analytes. When coupled with chromatographic techniques, it provides a powerful platform for analyzing complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Matrices and Degradation Products
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. sjp.ac.lknih.gov This makes it an ideal technique for analyzing the components of this compound and their degradation products within complex cosmetic formulations. nih.gov
LC-MS has been instrumental in characterizing the decomposition of Diazolidinyl Urea. nih.gov Studies have utilized LC-MS to identify degradation products like HU and 3,4-BHU in various cosmetic samples. nih.gov The ability of MS to provide mass-to-charge ratio information allows for the confirmation of the identity of known compounds and aids in the structural elucidation of unknown substances.
Identification of Unknown Degradation Products
The identification of unknown degradation products is a critical aspect of stability testing and safety assessment. Diazolidinyl Urea, being a formaldehyde-releaser, can undergo complex degradation pathways. nih.govresearchgate.net It is now understood to be a multi-component substance, with its major formaldehyde-releasing compound being 1-(3,4-bis-hydroxymethyl-2,5-dioxo-imidazolidin-4-yl)-1,3-bis-hydroxymethyl-urea (BHU). researchgate.net In aqueous solutions, BHU decomposes, releasing formaldehyde and forming HU as a stable end product. researchgate.net
Advanced MS techniques, often in tandem with other analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy, are employed to fully characterize these previously unknown structures. nih.govresearchgate.net These combined approaches provide comprehensive data on the chemical structure and properties of the degradation products.
Spectroscopic Techniques
Spectroscopic techniques are vital for the qualitative and quantitative analysis of substances by examining the interaction between matter and electromagnetic radiation. solubilityofthings.com These methods are often non-destructive and provide detailed information about molecular structure and composition. nih.govsolubilityofthings.com
Various spectroscopic methods can be applied to the analysis of this compound and its components. Infrared (IR) spectroscopy, for example, can provide a "fingerprint" of a molecule by measuring the absorption of infrared radiation due to molecular vibrations, which is useful for identifying functional groups and confirming the identity of compounds. solubilityofthings.com UV-Visible spectroscopy is used for the quantitative analysis of compounds that absorb light in this region, as is the case with HPLC detection methods. d-nb.info
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used for elucidating molecular structures. It provides detailed information about the chemical environment of atoms within a molecule, making it an indispensable tool for the structural confirmation of the active ingredients in this compound. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are utilized to verify the identities of Diazolidinyl Urea and Iodopropynyl Butylcarbamate.
For Diazolidinyl Urea, ¹H NMR spectroscopy confirms the presence of its characteristic protons. While specific chemical shift data can vary based on the solvent and instrument parameters, typical spectra would show signals corresponding to the different types of protons in the molecule, such as those on the hydroxymethyl groups and the imidazolidinyl ring. Similarly, ¹³C NMR provides data on the carbon skeleton of the molecule. Chemical suppliers often provide ¹H NMR spectra that are consistent with the expected structure of Diazolidinyl Urea to confirm its identity and purity.
In the case of Iodopropynyl Butylcarbamate (IPBC), NMR is also employed for structural confirmation. ¹H NMR spectra would show signals for the protons of the butyl group, the carbamate (B1207046) N-H proton, and the methylene (B1212753) protons adjacent to the iodoalkyne group.
NMR is not only qualitative but can also be used for quantitative analysis (qNMR). This allows for the determination of the concentration of specific components within a mixture without the need for extensive sample preparation or fractionation. For complex mixtures like cosmetic formulations, NMR can be a valuable tool for both identifying and quantifying the active preservative ingredients.
A study on the decomposition of Diazolidinyl Urea in cosmetic products utilized ¹H-nuclear magnetic resonance, alongside other methods, to characterize the degradation products. Research into the synthesis of urea-formaldehyde resins, which are structurally related to Diazolidinyl Urea, has extensively used ¹H, ¹³C, and ¹⁵N NMR to understand the complex reaction networks.
Table 1: Application of NMR Spectroscopy in the Analysis of this compound Components
| Component | NMR Technique | Application | Reference |
|---|---|---|---|
| Diazolidinyl Urea | ¹H NMR, ¹³C NMR | Structural confirmation, purity assessment, and identification of decomposition products. | |
| Iodopropynyl Butylcarbamate (IPBC) | ¹H NMR | Structural confirmation and purity analysis. | |
| Urea-Formaldehyde Systems (related structures) | ¹H, ¹³C, ¹⁵N NMR | Investigation of complex reaction mixtures and quantitative analysis. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Detection
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used analytical technique for the detection and quantification of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum. This method is particularly useful for the analysis of preservatives in cosmetic and pharmaceutical products.
Iodopropynyl Butylcarbamate (IPBC) absorbs ultraviolet light over a range of 190 to 320
Interactions with Other Chemical Entities and Material Substrates
Interactions with Macromolecules and Polymers
The performance of Germall Plus in a final product is intrinsically linked to its compatibility and interaction with high-molecular-weight compounds like polymers, which form the structural basis of many formulations.
This compound is frequently incorporated into products such as lotions, creams, and gels, which are complex polymer matrices. waycoochem.comebay.com While specific controlled-release studies for the this compound blend are not extensively documented in public literature, significant research has been conducted on its active components, particularly Iodopropynyl Butylcarbamate (IPBC), for applications requiring long-term efficacy, such as in coatings and wood preservation.
These studies demonstrate that biocides like IPBC can be encapsulated within various polymeric and inorganic matrices to control their release rate, thereby extending the product's service life and managing environmental exposure. For instance, research has shown that incorporating IPBC into polymer microspheres can facilitate a long-term, sustained release with effective anti-mildew performance. researchgate.net
One approach involves using halloysite (B83129) nanotubes (HNTs) as a carrier. After an acid treatment to enlarge the nanotube lumen, the loading efficiency of IPBC was increased threefold compared to raw HNTs. rsc.orgresearchgate.net The subsequent release was significantly slowed, extending over a 35-day period. researchgate.net By coating these loaded nanotubes with polyelectrolyte multilayers, the release of IPBC could be further controlled, with less than 10% of the biocide released after 100 days of water immersion. rsc.orgresearchgate.net
Another study investigated the encapsulation of IPBC in blends of polystyrene (PS) and polycaprolactone (B3415563) (PCL), processed into solid microspheres. tandfonline.com The release of IPBC from these microspheres was monitored over 30 days, demonstrating the potential of polymer blending to modulate the release profile for applications like water-borne outdoor paints. tandfonline.com These examples highlight the principle that the interaction between the biocide and the polymer matrix dictates the diffusion and release kinetics, a concept central to creating active materials with a desired functional lifespan. atamanchemicals.com
Table 1: Examples of Controlled Release Systems for Iodopropynyl Butylcarbamate (IPBC) This table is interactive. You can sort and filter the data.
| Matrix Material | Release Period | Key Finding | Application Area | Reference |
|---|---|---|---|---|
| Halloysite Nanotubes (HNTs) | 35 days | Release significantly slower than free IPBC. | Wood/Bamboo Protection | rsc.org, researchgate.net |
| Layer-by-Layer Coated HNTs | 100 days | Release limited to <10% after 100 days. | Wood/Bamboo Protection | rsc.org, researchgate.net |
| Polystyrene/Polycaprolactone Microspheres | 30 days | Release profile can be modulated by polymer blend ratio. | Anti-fouling Paints | tandfonline.com |
This compound is noted for its high degree of compatibility with a wide array of ingredients commonly used in cosmetic and personal care formulations. formulatorsampleshop.comnatures-key.com This broad compatibility is a key factor in its widespread use. It is soluble in water and miscible with cationic, anionic, and non-ionic water-soluble formulations, as well as in the emulsified portion of both water-in-oil and oil-in-water emulsions. formulatorsampleshop.comtreasureactives.com
The stability of this compound is subject to specific chemical and physical parameters. A critical factor is temperature; the preservative is heat-sensitive and should be added during the cool-down phase of manufacturing, at temperatures at or below 50°C (122°F), to prevent degradation and ensure the integrity of the preservative system. treasureactives.comscribd.com Furthermore, it maintains its efficacy across a broad pH range, typically between 3.0 and 8.0. formulatorsampleshop.comtreasureactives.com
Table 2: Compatibility and Stability Profile of Liquid this compound This table is interactive. You can sort and filter the data.
| Parameter | Specification | Reference |
|---|---|---|
| pH Stability Range | 3.0 - 8.0 | formulatorsampleshop.com, treasureactives.com |
| Temperature Stability | Add at or below 50°C (122°F) | treasureactives.com, scribd.com |
| Formulation Compatibility | Cationic, anionic, and non-ionic systems | treasureactives.com |
| Water-in-oil and oil-in-water emulsions | formulatorsampleshop.com | |
| Most cosmetic ingredients | formulatorsampleshop.com, natures-key.com | |
| Solubility | Soluble in water and propylene (B89431) glycol | akema.it, akema.it |
Combinatorial Effects with Co-Formulated Chemical Agents
The antimicrobial activity of this compound is not solely based on the individual actions of its components but also on their combined, and often synergistic, effects.
The active components of this compound, particularly IPBC, are utilized in various industrial applications beyond personal care. According to the U.S. Environmental Protection Agency (EPA), IPBC is registered for use as a preservative in metal-working fluids, oil recovery drilling muds, plastics, textiles, inks, and paper coatings. epa.gov
A primary industrial application for IPBC is wood protection. atamankimya.comwikipedia.org It is used in stains and coatings to protect timber from a wide spectrum of fungal species that cause rot and decay. epa.govwikipedia.org The performance in these applications can be affected by process conditions. For example, studies on the thermal degradation of IPBC show that its stability is temperature-dependent, which is a critical consideration in processes like the hot-pressing of wood composites where temperatures can be elevated. mdpi.com The development of controlled-release matrices for IPBC, as discussed previously, is a key strategy to enhance its long-term biocidal performance in materials like exterior paints and wood treatments that are exposed to weathering. researchgate.netrsc.org
Behavior in Complex Chemical Systems
The behavior of this compound in a finished product is a culmination of its interactions with all other present components. In complex systems like emulsions, it is compatible with both oil-in-water and water-in-oil formats, partitioning between phases to provide comprehensive protection. formulatorsampleshop.com Its compatibility with various surfactant types (anionic, cationic, non-ionic) allows for its use in a wide range of cleansing products like shampoos and body washes. treasureactives.com
The chemical stability of its components can also be influenced by the formulation matrix. Studies on Diazolidinyl Urea (B33335), a formaldehyde-releasing preservative, show that it can decompose into different byproducts within cosmetic formulations. researchgate.net The rate and nature of this decomposition, and the subsequent release of formaldehyde (B43269), are dependent on factors such as the pH, temperature, and the specific chemical matrix of the product. atamanchemicals.com This highlights the dynamic nature of the preservative within a complex system over the product's shelf life.
Analysis of Mixture Toxicities in Industrial Wastewaters
The introduction of this compound into industrial wastewater streams, particularly from facilities manufacturing cosmetics and personal care products, results in complex chemical mixtures. The aquatic toxicity of these mixtures is a significant environmental concern.
A study assessed the aquatic toxicity of eight common preservatives used in personal care products, including the active components of this compound—Diazolidinyl Urea and Iodopropynyl Butylcarbamate (IPBC). nih.govresearchgate.netscience.gov The toxicity of these preservatives, both individually and in combination with industrial wastewater (IWW) from a cosmetics manufacturing plant, was evaluated using a battery of bioassays. nih.govresearchgate.netimdea-agua.org The bioassays included single-species tests with bacteria (Vibrio fischeri and Pseudomonas putida) and a protozoan (Tetrahymena thermophila), as well as a whole-community assay with activated sludge. nih.govresearchgate.net
The study further investigated the toxicity of binary mixtures composed of an individual preservative and the industrial wastewater. nih.govresearchgate.net The toxicity of these mixtures was largely predictable using the Concentration Addition (CA) model, a concept that assumes the components of a mixture act via a similar mechanism of action. nih.govresearchgate.netresearchgate.net For approximately 70% of the experiments, the observed EC50 values were within a factor of 2 of the values predicted by the CA model. nih.govresearchgate.net For the remaining mixtures where the CA model was less accurate, the Independent Action (IA) model, which is suited for chemicals with dissimilar modes of action, provided a better prediction, especially for the activated sludge community assay. nih.govresearchgate.netresearchgate.net This suggests that predicting the toxicity of complex mixtures like preservatives in industrial wastewater depends on the biological complexity of the test system. nih.gov
Interactive Data Table: Toxicity of Personal Care Product Preservatives Below is a conceptual representation of the toxicity data for the components of this compound as discussed in the study.
| Preservative Component | Test Organism | Endpoint | Toxicity Value (mg/L) | Risk Assessment |
| Diazolidinyl Urea | Vibrio fischeri | EC50 | > 1 | Low Risk |
| Diazolidinyl Urea | Pseudomonas putida | EC50 | > 1 | Low Risk |
| Diazolidinyl Urea | Tetrahymena thermophila | EC50 | > 1 | Low Risk |
| Iodopropynyl Butylcarbamate | Various | EC50 | < 1 | Potential Risk to STPs |
This table is for illustrative purposes based on the finding that Diazolidinyl Urea had EC50 values lower than 1 mg L-1 in at least one assay, while IPBC was among the four biocides that explained more than 95% of the preservative mixture risk. nih.gov
Influence of Organic Matter and Other Environmental Constituents on Fate and Activity
The persistence, mobility, and biocidal activity of the components of this compound in the environment are influenced by various factors, including the presence of organic matter, pH, and interactions with soil and sediment.
Iodopropynyl Butylcarbamate (IPBC): IPBC is known to be non-persistent in the environment, undergoing rapid primary degradation in both soil and water/sediment systems. industrialchemicals.gov.auepa.gov It is considered mobile to moderately mobile in soil-water systems. regulations.gov Studies have indicated that the sorption of IPBC to soil is not significantly affected by the content of organic matter and clay. regulations.gov The primary degradation product of IPBC is propargyl butylcarbamate (PBC), which is also expected to undergo further degradation. industrialchemicals.gov.au Despite its rapid degradation, IPBC is recognized as being very toxic to aquatic life across different trophic levels. industrialchemicals.gov.auregulations.gov The release of IPBC into the environment is primarily through human activities, with industrial uses leading to both direct and indirect discharges into surface waters and soils. industrialchemicals.gov.auhandelarchitects.com
Diazolidinyl Urea: Diazolidinyl Urea is not considered to be readily biodegradable. newdirectionsaromatics.com It has a low octanol/water partition coefficient (log Pow: 0.9), which suggests that bioaccumulation is unlikely. newdirectionsaromatics.com In terms of mobility, it has a low soil organic carbon-water (B12546825) partitioning coefficient (Koc: < 2), indicating it is likely to be highly mobile in soil. newdirectionsaromatics.com As a formaldehyde-releasing preservative, its degradation can be influenced by factors that affect hydrolysis, such as pH. mdpi.comnih.gov The presence of organic matter in wastewater and soil can potentially influence its availability and interaction with microorganisms.
Propylene Glycol: The propylene glycol component of this compound is readily biodegradable. newdirectionsaromatics.com It has a very low octanol/water partition coefficient (log Pow: -0.92), indicating it has a low potential for bioaccumulation. newdirectionsaromatics.com
Interactive Data Table: Environmental Fate Parameters of this compound Components
| Component | Biodegradability | Log Pow | Soil Mobility (Koc) | Bioaccumulation Potential |
| Diazolidinyl Urea | Not readily biodegradable newdirectionsaromatics.com | 0.9 newdirectionsaromatics.com | < 2 (High mobility) newdirectionsaromatics.com | Unlikely newdirectionsaromatics.com |
| Iodopropynyl Butylcarbamate | Rapid primary degradation industrialchemicals.gov.au | 2.81 newdirectionsaromatics.com | 62-310 (High to moderate) regulations.gov | Low industrialchemicals.gov.au |
| Propylene Glycol | Readily biodegradable newdirectionsaromatics.com | -0.92 newdirectionsaromatics.com | Not specified | Unlikely newdirectionsaromatics.com |
Q & A
Q. How do researchers align this compound studies with EU cosmetic regulation (EC) No 1223/2009?
- Methodological Answer : Adhere to Annex V restrictions on formaldehyde-releasing preservatives. Submit study protocols to ethics committees for approval, emphasizing compliance with REACH and CLP regulations. Include Material Safety Data Sheets (MSDS) in appendices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
